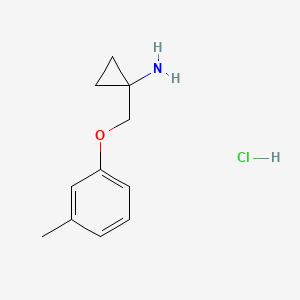

1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride

Description

Properties

IUPAC Name |

1-[(3-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-8-11(12)5-6-11;/h2-4,7H,5-6,8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSDWGGBOKSPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with m-tolyl alcohol and cyclopropanamine.

Reaction Conditions: The m-tolyl alcohol is first converted to m-tolyloxy methyl chloride using thionyl chloride or another chlorinating agent.

Formation of the Intermediate: The m-tolyloxy methyl chloride is then reacted with cyclopropanamine under basic conditions to form the desired product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the (m-tolyloxy)methyl group can be replaced by other nucleophiles such as halides or amines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The (m-tolyloxy)methyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride with related cyclopropanamine derivatives:

*Inferred molecular formula based on structural analogy.

Key Observations:

- Substituent Effects : The target compound’s m-tolyloxy methyl group introduces steric bulk and lipophilicity compared to simpler analogs like 1-methylcyclopropanamine·HCl. This contrasts with halogenated derivatives (e.g., 4-bromo or 3-fluoro), where direct aryl attachment increases molecular weight and electronic effects dominate .

- Polarity : The methoxymethyl analog () has higher polarity than the target compound due to its aliphatic ether group, whereas the m-tolyloxy group in the target compound balances lipophilicity and aromatic π-π interactions .

Stability and Reactivity

- Methoxy vs. Halogen Substituents : Methoxy groups () are electron-donating, enhancing oxidative stability, whereas halogen atoms () increase susceptibility to nucleophilic substitution .

Biological Activity

1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride, with the CAS number 1134708-55-6, is a compound that has attracted attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopropane ring substituted with a tolyloxy group and an amine functional group. The molecular formula is C11H16ClN, and it exhibits properties typical of amine-containing compounds, including basicity and potential for hydrogen bonding.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 201.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and immune response modulation. Studies suggest that it may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways related to inflammation and immune responses.

Pharmacological Effects

Preliminary research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : In animal models, the compound demonstrated a reduction in pro-inflammatory cytokines such as IL-6 when administered in varying doses.

- Neurotransmitter Modulation : It may influence neurotransmitter levels, potentially affecting mood and cognitive functions.

Study 1: Anti-inflammatory Effects in Mice

In a study involving BALB/c mice, this compound was administered at doses of 33 mg/kg, 100 mg/kg, and 300 mg/kg. Following stimulation of TLR7 with R848, plasma levels of IL-6 were measured using ELISA. The results indicated a dose-dependent decrease in IL-6 levels compared to the vehicle control group, suggesting significant anti-inflammatory properties (see Figure 1).

Study 2: Neurotransmitter Interaction

Another study assessed the compound's effects on serotonin and dopamine levels in rat models. The administration of the compound resulted in an increase in serotonin levels while stabilizing dopamine levels, indicating potential applications in treating mood disorders.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of m-tolyloxymethyl chloride with cyclopropanamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

- Cyclopropane Ring Formation : Use cyclopropanamine derivatives as starting materials, ensuring anhydrous conditions to prevent ring opening .

- Salt Formation : React the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt, ensuring high purity via recrystallization .

- Yield Optimization : Control reaction temperature (0–5°C during substitution) and stoichiometry (1:1.2 amine-to-chloride ratio) to minimize side products .

Q. How can the purity and structural integrity of this compound be characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and m-tolyloxy group (aromatic protons at δ ~6.5–7.2 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : ESI-MS to verify molecular weight (calculated for : 229.09 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water at 25°C). For organic solvents, use DMSO (≥100 mg/mL) for stock solutions .

- Stability : Store lyophilized at -20°C under inert gas (argon). In solution, avoid prolonged exposure to light or pH > 7, which may degrade the cyclopropane ring .

Advanced Research Questions

Q. How does the cyclopropane ring influence reactivity in substitution or oxidation reactions?

- Methodological Answer : The strained cyclopropane ring increases susceptibility to ring-opening reactions:

- Oxidation : Treat with KMnO in acidic conditions to form carboxylic acid derivatives via diradical intermediates .

- Substitution : Use NaNH in liquid NH to replace the amine group with nucleophiles (e.g., thiols), monitored by TLC .

- Mechanistic Insight : Computational studies (DFT) predict transition states for ring-opening, guiding reagent selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls .

- Structural Analysis : Compare enantiomeric activity via chiral HPLC; the m-tolyloxy group’s orientation may alter binding affinity .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify batch-dependent variability .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Retrosynthesis Tools : Use ICReDD’s AI-driven platform to predict feasible routes for analogs (e.g., replacing m-tolyl with pyridyl groups) .

- Quantum Chemistry : DFT calculations (B3LYP/6-31G*) model transition states for cyclopropane functionalization, reducing trial-and-error experimentation .

Q. What analytical techniques quantify trace impurities in bulk synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.